Cyclohexylamine benzoate
Overview
Description
Cyclohexylamine Benzoate is a white crystalline powder . It is used in a variety of applications, including as a pharmaceutical intermediate and a volatile corrosion inhibitor .
Synthesis Analysis
Cyclohexylamine, a precursor to Cyclohexylamine Benzoate, can be synthesized from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V 2 O 5 /MCM-41 is prepared and characterized for this process .
Molecular Structure Analysis
The molecular formula of Cyclohexylamine Benzoate is C13H19NO2 . The molecular weight is 221.30 .
Physical And Chemical Properties Analysis
Cyclohexylamine Benzoate is a white crystalline powder . It has a molecular weight of 221.30 and a melting point of 192.0°C .
Scientific Research Applications
Metabolic Processes
Cyclohexylamine benzoate has been studied in the context of various metabolic processes. Research has shown its involvement in the metabolism of benzoate and related compounds in microorganisms. For instance, "Syntrophus aciditrophicus" has been found to metabolize benzoate, cyclohex-1-ene carboxylate, and cyclohexane carboxylate in co-culture with hydrogen-using microorganisms (Elshahed et al., 2001). Additionally, studies involving Rhodopseudomonas palustris have identified cyclohexadienecarboxylates as potential intermediates in the anaerobic degradation of benzoate (Gibson & Gibson, 1992).
Chemical Reactions and Kinetics
Cyclohexylamine benzoate has been investigated in the context of chemical reaction kinetics. One study focused on the kinetics of acylation of cyclohexylamine with nitro-substituted phenyl benzoates, providing insights into the underlying chemical mechanisms and the orbital control of reactions (Kuritsyn et al., 2012).
Corrosion Inhibition
In the field of materials science, cyclohexylamine benzoate has been studied for its potential as a corrosion inhibitor. Its effectiveness in protecting ferrous metals in neutral and alkaline solutions has been documented, revealing its dual role in inhibiting corrosion through the formation of insoluble salts and acting as a pH buffer in defect sites (Rammelt et al., 2011). This application extends to the protection of steel in salt solutions, where it has shown significant inhibition properties (Kahraman et al., 2003).
Environmental Interactions
Cyclohexylamine benzoate's role in environmental processes, particularly in biotransformation under sulfate-reducing conditions, has been explored. It has been found to affect the biotransformation of o-phthalate in sediment slurries, with certain derivatives inhibiting this process (Liu et al., 2005).
Synthesis Processes
Research has also been conducted on the synthesis of cyclohexylamine from various precursors, including benzene, hydroxylamine, and hydrogen. A study using bi-functional supported catalysts demonstrated the feasibility of this one-step process under mild conditions, achieving significant yields and selectivity (Yang et al., 2017).
Safety And Hazards
Future Directions
Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . Volatile corrosion inhibitors are predominantly used as a method of temporary protection . They have the ability to vaporize and condense on the surface of the ferrous or nonferrous material and make the substrate less susceptible to corrosion . Future research may focus on improving the efficiency and effectiveness of these inhibitors.
properties
IUPAC Name |
benzoic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYUXXXOJJPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylamine benzoate | |
CAS RN |
3129-92-8 | |
Record name | Cyclohexylammonium benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3129-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexylamine benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUB9DT2JK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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